molecular formula C11H6ClNS B8616131 1-Chlorobenzo[4,5]thieno[2,3-c]pyridine CAS No. 887579-83-1

1-Chlorobenzo[4,5]thieno[2,3-c]pyridine

Cat. No. B8616131
CAS RN: 887579-83-1
M. Wt: 219.69 g/mol
InChI Key: DQYDBGLWHQIEEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chlorobenzo[4,5]thieno[2,3-c]pyridine is a chemical compound with the molecular formula C11H6ClNS and a molecular weight of 219.69 .


Synthesis Analysis

The synthesis of pyridine and thienopyridine derivatives involves the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to afford the corresponding chalcone. This chalcone is then treated with 2-cyanothioacetamide to afford the corresponding pyridinethione, which is used as a precursor to synthesize the targeted thienopyridine derivatives in good to excellent yield by the reaction with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide or chloroacetonitrile in one or two steps .


Molecular Structure Analysis

The structure of the synthesized compounds was confirmed chemically by their preparations with other pathways and their spectral data .


Chemical Reactions Analysis

The newly synthesized pyridine and thienopyridine derivatives exhibited good to strong antimicrobial activity against microbial strains E. coli, B. mycoides and C. albicans .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 219.69 .

Mechanism of Action

The relation between the chemical structure of the synthesized pyridine and thienopyridine compounds and their antimicrobial properties was discussed in the SAR study .

Future Directions

The future directions for 1-Chlorobenzo[4,5]thieno[2,3-c]pyridine could involve further exploration of its antimicrobial properties and its potential as a promising candidate for CYP17 inhibition .

properties

CAS RN

887579-83-1

Molecular Formula

C11H6ClNS

Molecular Weight

219.69 g/mol

IUPAC Name

1-chloro-[1]benzothiolo[2,3-c]pyridine

InChI

InChI=1S/C11H6ClNS/c12-11-10-8(5-6-13-11)7-3-1-2-4-9(7)14-10/h1-6H

InChI Key

DQYDBGLWHQIEEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C(=NC=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 250 mL round flask was added 2-chloro-3-phenylthio-4-aminopyridine (2.7 g, 11.4 mmol), and 60 mL of glacial AcOH. To this clear solution, ButONO (1.36 g, 11.45 mmol) was added drop by drop. After stirring at room temperature for 1 h, another (1.36 g 11.45) mmol of ButONO was added. The mixture was continued to stir at room temperature for 18 h. The reaction was quenched by water, and the product was purified by a silica gel column. Yield (88%) of 1-chloro-benzothieno[2,3-c]pyridine was 2.2 g.
Name
2-chloro-3-phenylthio-4-aminopyridine
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
11.45
Quantity
1.36 g
Type
reactant
Reaction Step Two

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